4-chloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine 4-chloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine
Brand Name: Vulcanchem
CAS No.: 1057338-28-9
VCID: VC8202481
InChI: InChI=1S/C8H10ClN3/c9-8-6-1-3-10-4-2-7(6)11-5-12-8/h5,10H,1-4H2
SMILES: C1CNCCC2=C1C(=NC=N2)Cl
Molecular Formula: C8H10ClN3
Molecular Weight: 183.64

4-chloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine

CAS No.: 1057338-28-9

Cat. No.: VC8202481

Molecular Formula: C8H10ClN3

Molecular Weight: 183.64

* For research use only. Not for human or veterinary use.

4-chloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine - 1057338-28-9

Specification

CAS No. 1057338-28-9
Molecular Formula C8H10ClN3
Molecular Weight 183.64
IUPAC Name 4-chloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine
Standard InChI InChI=1S/C8H10ClN3/c9-8-6-1-3-10-4-2-7(6)11-5-12-8/h5,10H,1-4H2
Standard InChI Key SHBHZQHQQIQMOD-UHFFFAOYSA-N
SMILES C1CNCCC2=C1C(=NC=N2)Cl
Canonical SMILES C1CNCCC2=C1C(=NC=N2)Cl

Introduction

Chemical Identity and Structural Characteristics

4-Chloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine (CAS: 1057338-28-9) is a bicyclic organic compound with a molecular formula of C8H10ClN3\text{C}_8\text{H}_{10}\text{ClN}_3 and a molecular weight of 183.64 g/mol . Its structure combines a pyrimidine ring fused to a partially saturated azepine system, with a chlorine substituent at the 4-position (Figure 1). The azepine ring’s saturation (6,7,8,9-tetrahydro) introduces conformational flexibility, potentially influencing its binding interactions in biological systems.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC8H10ClN3\text{C}_8\text{H}_{10}\text{ClN}_3
Molecular Weight183.64 g/mol
CAS Registry Number1057338-28-9
DensityNot reported
Boiling/Melting PointsNot reported

The absence of experimental data on density and thermal properties underscores the need for further characterization .

Synthetic Routes and Challenges

While explicit synthetic protocols for 4-chloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine remain scarce in public literature, retrosynthetic analysis suggests plausible pathways based on analogous compounds. A common strategy involves:

  • Ring Construction: Building the pyrimidine ring via cyclocondensation of amidines with α,β-unsaturated carbonyl compounds.

  • Azepine Formation: Introducing the azepine moiety through ring-expansion reactions or intramolecular cyclization of amine-containing precursors.

  • Chlorination: Electrophilic aromatic substitution or nucleophilic displacement to install the chlorine substituent.

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing kinase inhibitors and G protein-coupled receptor (GPCR) modulators. For example, tert-butyl 4-(6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-2-yl)piperazine-1-carboxylate derivatives are explored in neurodegenerative disease research .

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